Pimitespib

HSP90 Paralog Selectivity Ocular Toxicity

Pimitespib is the only HSP90 inhibitor with regulatory approval and demonstrated >2,300-fold selectivity for cytosolic HSP90α/β over GRP94/TRAP1, eliminating the ocular toxicity that halted earlier pan-inhibitors. This unique paralog selectivity makes it essential for programs targeting TKI-refractory GIST, PDGFRA D842V mutants, and ATL. Its near-100% oral bioavailability in murine models and clean safety profile for chronic dosing provide a clinically validated backbone for combination studies. Sourcing generic HSP90 inhibitors is scientifically indefensible; only pimitespib delivers translational relevance without confounding stress responses.

Molecular Formula C25H26N8O
Molecular Weight 454.5 g/mol
CAS No. 1260533-36-5
Cat. No. B611161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimitespib
CAS1260533-36-5
SynonymsTAS-​116;  TAS ​116;  TAS116;  Pimitespib
Molecular FormulaC25H26N8O
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C
InChIInChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
InChIKeyNVVPMZUGELHVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimitespib (CAS 1260533-36-5): First-in-Class Approved Oral HSP90α/β Inhibitor for Advanced GIST


Pimitespib (also known as TAS-116) is a small-molecule, ATP-competitive inhibitor of heat shock protein 90 (HSP90) with demonstrated high specificity for the cytosolic isoforms HSP90α and HSP90β. It is the first and currently the only HSP90 inhibitor to have received regulatory approval (in Japan) for the treatment of advanced gastrointestinal stromal tumors (GIST) that have progressed after standard tyrosine kinase inhibitor (TKI) therapy with imatinib, sunitinib, and regorafenib [1]. A key differentiator of pimitespib within the broader class of HSP90 inhibitors is its unique molecular design, which confers a selective binding profile that largely spares the endoplasmic reticulum paralog GRP94 and the mitochondrial paralog TRAP1. This selective inhibition is hypothesized to mitigate the off-target toxicities, particularly ocular, that have historically plagued the clinical development of other pan-HSP90 inhibitors .

The Critical Pitfall of Substituting Pimitespib with Non-Selective or Pan-HSP90 Inhibitors


Substituting pimitespib (TAS-116) with other HSP90 inhibitors (e.g., luminespib/AUY922, ganetespib, or tanespimycin/17-AAG) in research or clinical development is not scientifically or operationally equivalent. The primary point of failure lies in the distinct paralog selectivity profiles and the consequent differences in both ocular safety and systemic toxicity. Pimitespib is a selective inhibitor of cytosolic HSP90α and HSP90β, with Ki values >50,000 nM for GRP94 and TRAP1, demonstrating minimal engagement of these off-target paralogs . In contrast, many earlier-generation pan-HSP90 inhibitors exhibit significant inhibition of GRP94 and TRAP1, a feature directly linked to dose-limiting ocular toxicities, such as night blindness and photoreceptor damage, observed in clinical trials [1]. Furthermore, pimitespib's unique binding mode, which involves a novel pocket distinct from the conventional ATP-binding site of HSP90, underpins its high paralog specificity and is not recapitulated by other analogs . The combination of its unique selectivity profile, established clinical efficacy in a refractory patient population (GIST), and a manageable safety profile that lacks the severe ocular toxicity of its predecessors renders pimitespib a non-fungible, distinct chemical entity within the HSP90 inhibitor class.

Quantitative Evidence Guide for the Differentiation of Pimitespib (CAS 1260533-36-5)


High Paralogue Selectivity: Pimitespib Spares GRP94 and TRAP1, Unlike Pan-HSP90 Inhibitors

Pimitespib exhibits a high degree of selectivity for cytosolic HSP90α and HSP90β while demonstrating negligible binding to the endoplasmic reticulum paralog GRP94 and the mitochondrial paralog TRAP1. In contrast, many other HSP90 inhibitors, such as the first-generation compound 17-AAG and the second-generation compound luminespib (AUY922), are known to inhibit these off-target paralogs, which is associated with dose-limiting ocular toxicities in the clinic . This selectivity is a defining characteristic of pimitespib's mechanism of action and is not a class-wide feature.

HSP90 Paralog Selectivity Ocular Toxicity

Superior Ocular Safety Profile: Pimitespib Demonstrates Rapid Retinal Clearance vs. Other HSP90 Inhibitors

A key differentiator for pimitespib is its favorable ocular safety profile, which is directly linked to its unique pharmacokinetic properties in retinal tissue. Preclinical studies show that pimitespib is eliminated from the retina much more rapidly than other HSP90 inhibitors. This rapid clearance prevents the sustained drug exposure in the eye that is believed to cause photoreceptor injury and clinical symptoms like night blindness .

Pharmacokinetics Ocular Safety Tissue Distribution

Clinically Validated Efficacy: Significant PFS and OS Improvement in Phase III GIST Trial

The clinical efficacy of pimitespib has been rigorously validated in the randomized, double-blind, placebo-controlled Phase III CHAPTER-GIST-301 trial in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. Pimitespib demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of progression-free survival (PFS) and in the secondary endpoint of overall survival (OS) after adjusting for cross-over [1].

Gastrointestinal Stromal Tumor Phase III Progression-Free Survival

Cross-Over-Adjusted Overall Survival Benefit: A 58% Reduction in Risk of Death vs. Placebo

In the CHAPTER-GIST-301 trial, a pre-specified secondary endpoint analysis evaluated overall survival (OS) using the rank-preserving structural failure time (RPSFT) method. This analysis was critical because a large proportion of patients (60.7%) in the placebo arm crossed over to receive open-label pimitespib upon disease progression. The adjusted analysis demonstrated that treatment with pimitespib conferred a significant and substantial survival advantage over placebo [1].

Overall Survival Phase III GIST

Efficacy Against TKI-Resistant PDGFRA D842V Mutation: Clinical Activity Where Other Therapies Fail

GISTs harboring the PDGFRA D842V mutation are intrinsically resistant to all approved tyrosine kinase inhibitors (TKIs), including imatinib, sunitinib, and regorafenib, representing a significant unmet medical need. Clinical case evidence demonstrates that pimitespib can induce a significant metabolic response in this TKI-resistant setting. A patient with PDGFRA D842V-mutant GIST, who had failed prior TKI therapy, showed a marked reduction in 18F-fluorodeoxyglucose (FDG) uptake on positron emission tomography (PET) after four cycles of pimitespib treatment, indicating substantial anti-tumor activity where standard-of-care options are ineffective [1].

PDGFRA Mutation GIST Metabolic Response

In Vivo Efficacy and Target Engagement: Superior Client Protein Degradation vs. 17-AAG in Myeloma Models

In preclinical models of multiple myeloma, pimitespib demonstrates more effective and sustained degradation of key oncogenic HSP90 client proteins compared to the first-generation HSP90 inhibitor 17-AAG. This superior pharmacodynamic effect translates to more potent inhibition of the RAS/RAF/MEK signaling pathway, a critical driver of tumor growth and survival in myeloma and other cancers .

Multiple Myeloma Pharmacodynamics Client Protein Degradation

Optimal Application Scenarios for Pimitespib (CAS 1260533-36-5) in Research and Drug Development


Investigating the Functional Role of Cytosolic HSP90 Without Confounding Paralog Effects

Pimitespib is the optimal tool compound for dissecting the specific biological functions of cytosolic HSP90α and HSP90β, while minimizing off-target effects related to GRP94 and TRAP1 inhibition. Use pimitespib in vitro and in vivo to study HSP90-dependent client protein maturation, signaling pathways, and cellular stress responses without the confounding influence of ER or mitochondrial stress responses that are triggered by pan-HSP90 inhibitors. The well-defined selectivity profile (>2,300-fold over GRP94/TRAP1) ensures that observed phenotypes can be confidently attributed to cytosolic HSP90 inhibition . This is particularly critical for studies focused on client proteins whose stability is known to be differentially regulated by specific HSP90 paralogs, or for long-term in vivo studies where the systemic and ocular toxicities of pan-inhibitors would limit experimental duration and confound results .

Preclinical Development of Combination Therapies for GIST and Other Solid Tumors

Given its validated clinical efficacy in a TKI-refractory GIST population (HR=0.51 for PFS vs. placebo), pimitespib serves as the ideal combination partner for preclinical studies exploring next-generation GIST therapies. Its unique ability to target PDGFRA D842V-mutant GIST, which is intrinsically resistant to all approved TKIs, makes it an essential agent in any preclinical program investigating this high-unmet-need genotype [1]. Design in vivo studies combining pimitespib with novel TKIs, immunotherapies, or other targeted agents in GIST xenograft or patient-derived xenograft (PDX) models. Its favorable pharmacokinetic profile and high oral bioavailability in mice (nearly 100%) facilitate straightforward oral dosing in combination regimens . This provides a clinically-relevant benchmark for evaluating the additive or synergistic effects of new drug candidates in a disease setting where pimitespib's single-agent activity is already proven.

In Vivo Studies Requiring a Wide Therapeutic Window and Absence of Ocular Toxicity

For any long-term in vivo oncology or chronic disease model where sustained drug exposure is required, pimitespib is the only practical choice among the HSP90 inhibitor class. Unlike other HSP90 inhibitors, pimitespib does not induce dose-limiting ocular toxicity in preclinical models, a finding directly linked to its rapid clearance from retinal tissue (t1/2 = 3.4 hours vs. 7.1-19.1 hours for comparators) . This unique property allows researchers to conduct extended efficacy and toxicity studies without the confounding variable of drug-induced visual impairment, which can affect animal welfare and behavioral endpoints. This is a critical consideration for any study requiring dosing beyond a few weeks and is a key reason for pimitespib's successful clinical translation. Use pimitespib as the HSP90 inhibitor of choice for chronic dosing studies in models of cancer, fibrosis, or neurodegenerative disease where a clean safety profile is paramount.

Validating the Therapeutic Potential of HSP90 Inhibition in ATL and Other Hematologic Malignancies

Pimitespib is the most advanced and well-characterized HSP90 inhibitor for preclinical studies in Adult T-cell Leukemia/Lymphoma (ATL). Preclinical data show that pimitespib has potent and selective anti-ATL effects, achieving IC50 values below 0.5 µM in a panel of ten ATL-related cell lines, while showing relative sparing of healthy CD4+ lymphocytes [2]. It demonstrates in vivo efficacy in ATL xenograft models and has a unique mechanism involving the degradation of the Tax viral oncoprotein and IκB-α accumulation in Tax-positive cells [2]. Given the paucity of effective treatments for ATL, pimitespib provides a critical, well-validated pharmacological tool for investigating the role of HSP90 in this disease and for establishing a proof-of-concept for novel combination strategies. Its oral bioavailability and established safety profile make it suitable for combination studies with standard-of-care or investigational agents for ATL and other hematologic malignancies like multiple myeloma .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimitespib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.